1-(3-Bromophényl)-4-cyclopropylbutane-1,3-dione

Vue d'ensemble

Description

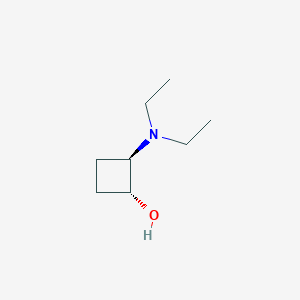

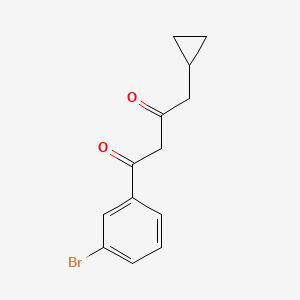

The compound “1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione” is a complex organic molecule. It contains a bromophenyl group, a cyclopropyl group, and a butane-1,3-dione group . The bromophenyl group consists of a phenyl ring (a six-membered carbon ring typical of aromatic compounds) with a bromine atom attached. The cyclopropyl group is a three-membered carbon ring, and butane-1,3-dione is a four-carbon chain with carbonyl (C=O) groups at the first and third positions.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl group could be introduced through electrophilic aromatic substitution . The cyclopropyl group might be added through a cyclopropanation reaction. The butane-1,3-dione group could potentially be formed through a series of oxidation reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon chain. The bromophenyl and cyclopropyl groups are likely to add significant steric bulk . The butane-1,3-dione group, with its two carbonyl groups, would likely have a planar structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the bromophenyl group could potentially be replaced in a nucleophilic aromatic substitution reaction . The carbonyl groups in the butane-1,3-dione group would make those carbons susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the bromophenyl and cyclopropyl groups could potentially increase its hydrophobicity . The butane-1,3-dione group could potentially form hydrogen bonds .Applications De Recherche Scientifique

Pharmacologie : Recherche sur les agents anti-arythmiques

Le composé a été étudié pour son potentiel en tant qu'agent anti-arythmique. Une étude pharmacocinétique et d'identification des métabolites d'un composé apparenté, la 1-(3′-bromophényl)-héliammine (BH), qui partage une partie bromophényle avec notre composé d'intérêt, a été réalisée . Cette recherche est essentielle pour comprendre l'absorption et le métabolisme de ces composés in vivo, ce qui peut guider les futures études sur leur efficacité et leur sécurité en tant que médicaments anti-arythmiques.

Chimie analytique : Analyse chromatographique

En chimie analytique, les dérivés du composé pourraient être utilisés comme étalons ou réactifs dans les méthodes chromatographiques. La structure précise permet le développement de tests sensibles et spécifiques, en particulier pour la quantification de composés similaires ou de métabolites dans des échantillons biologiques .

Science des matériaux : Synthèse de nouveaux matériaux

Le groupe bromophényle est souvent utilisé dans la synthèse de matériaux avancés en raison de sa capacité à subir diverses réactions chimiques. Le composé pourrait être un précurseur dans la création de nouveaux polymères ou copolymères avec des propriétés uniques pour des applications industrielles .

Biochimie : Études d'inhibition enzymatique

En biochimie, le composé pourrait être utilisé pour étudier les interactions enzymatiques en raison de sa spécificité structurale. Il pourrait agir comme un inhibiteur ou un modulateur pour certaines enzymes, fournissant des informations sur les mécanismes enzymatiques ou servant de composé de tête pour le développement de médicaments .

Science environnementale : Dégradation des polluants

La recherche en science environnementale pourrait explorer l'utilisation de ce composé dans la dégradation des polluants. Sa structure chimique pourrait interagir avec les contaminants environnementaux, aidant à leur dégradation et à leur analyse .

Pharmacocinétique : Métabolisme et distribution des médicaments

Les propriétés pharmacocinétiques du composé, telles que l'absorption, la distribution, le métabolisme et l'excrétion (ADME), sont essentielles pour le développement de médicaments. Des études pourraient se concentrer sur la façon dont le composé ou ses dérivés sont métabolisés dans l'organisme et comment ils peuvent être optimisés pour de meilleurs résultats thérapeutiques .

Mécanisme D'action

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione acts as a Lewis acid, which is an electron-pair donor. This compound can form a coordination complex with various molecules and can thus act as a catalyst in the synthesis of other organic compounds.

Biochemical and Physiological Effects

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a strong Lewis acid and thus has the potential to interact with various molecules in the body.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. Furthermore, it can be used as a catalyst in the synthesis of various organic compounds. However, it is important to note that this compound can be toxic if ingested or inhaled, and should thus be handled with care in the laboratory.

Orientations Futures

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione has potential applications in medicinal chemistry, and thus further research is needed to explore its potential uses. Additionally, further research is needed to explore its biochemical and physiological effects, as well as its potential toxicity. Other potential future directions include exploring its potential applications in other fields such as materials science and nanotechnology.

Analyse Biochimique

Biochemical Properties

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione may interact with other proteins involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species (ROS) in cells .

Cellular Effects

The effects of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of ROS and subsequent cellular damage . Furthermore, 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells .

Molecular Mechanism

At the molecular level, 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For instance, its interaction with acetylcholinesterase leads to the inhibition of the enzyme’s activity, resulting in increased levels of acetylcholine in the nervous system . Additionally, 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione may modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in oxidative stress responses and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione may lead to the accumulation of oxidative damage in cells due to sustained inhibition of acetylcholinesterase and increased ROS levels . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time .

Dosage Effects in Animal Models

The effects of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved neurotransmission and reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function and overall health significantly changes beyond a certain dosage .

Metabolic Pathways

1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, the compound undergoes phase I metabolic reactions, such as oxidation and reduction, followed by phase II reactions, including conjugation with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability, distribution, and elimination from the body .

Transport and Distribution

The transport and distribution of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within tissues can influence its overall activity and efficacy .

Subcellular Localization

The subcellular localization of 1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular distribution of the compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

1-(3-bromophenyl)-4-cyclopropylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO2/c14-11-3-1-2-10(7-11)13(16)8-12(15)6-9-4-5-9/h1-3,7,9H,4-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADITDOGEKTGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)CC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol](/img/structure/B1485494.png)

![trans-2-{[2-(Thiophen-2-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485496.png)

![trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol](/img/structure/B1485498.png)

![1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485500.png)

![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)

![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)

![trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485510.png)

![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)